1-(3-Fluorophenoxy)-2-nitro-benzene
Description
1-(3-Fluorophenoxy)-2-nitro-benzene (CAS: 640766-66-1, MFCD27926801) is a fluorinated nitroaromatic compound with a molecular formula of C₁₂H₈FNO₃ and a molecular weight of 233.20 g/mol. Structurally, it features a nitro group (-NO₂) at the ortho position and a 3-fluorophenoxy substituent (-O-C₆H₄F) on the benzene ring. This compound is commercially available at 95% purity (YF-1539) and is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
1-(3-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOTZIVWUPAGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenoxy)-2-nitrobenzene can be synthesized through the nitration of 1-(3-fluorophenoxy)benzene. The nitration reaction typically involves treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Fluorophenoxy)-2-nitrobenzene may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidized forms.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(3-fluorophenoxy)-2-aminobenzene.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: Nitroso derivatives, dinitro compounds.
Reduction: Amines, azo compounds.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-(3-Fluorophenoxy)-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogen Type: The chloro analog (249.65 g/mol) exhibits higher molecular weight and lipophilicity compared to the fluoro derivative (233.20 g/mol). Chlorine’s larger atomic size may enhance steric hindrance in reactions. Positional Isomerism: The meta-nitro isomer (1-(3-fluorophenoxy)-3-nitro-benzene) lacks the steric and electronic interplay between the nitro and phenoxy groups seen in the ortho isomer, leading to distinct reaction pathways.
Crystal and Structural Features :
- In 1-(3,3-dichloroallyloxy)-2-nitrobenzene, intramolecular C-H···Cl interactions (C7-H7B···Cl2: 2.700 Å) stabilize the crystal lattice, a feature absent in fluorine analogs due to fluorine’s smaller atomic radius.
Biological Activity
1-(3-Fluorophenoxy)-2-nitro-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorophenoxy group and a nitro substituent, which may influence its biological interactions. The molecular formula is CHFNO, with a molecular weight of approximately 233.2 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitrobenzene derivatives, including this compound. In vitro assays revealed that this compound exhibits significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6.81 μM to 57.73 μM depending on the specific microbial target.
| Microbial Strain | MIC (μM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 6.81 | |
| Staphylococcus aureus | 8 | |
| Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, particularly in MCF-7 breast cancer cells. The IC values for cell viability were reported to be around 25.72 ± 3.95 μM, demonstrating moderate cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with nitro groups often interact with enzymes involved in inflammatory pathways, such as iNOS and COX-2, leading to reduced inflammation and tumor growth.
- Induction of Apoptosis : The compound appears to promote programmed cell death in cancer cells through mitochondrial pathways.
- DNA Interaction : Nitro compounds can form adducts with DNA, leading to mutations and cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated that the compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.
Study on Anticancer Properties
In vivo studies using tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
